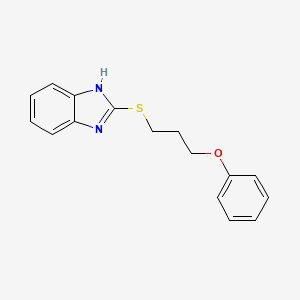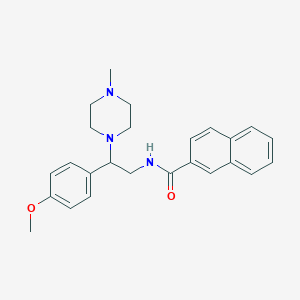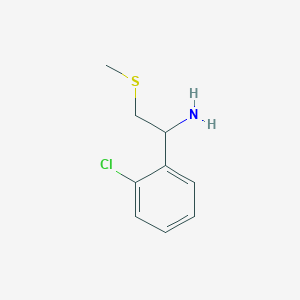![molecular formula C23H24N6O4 B2498605 1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 618080-65-2](/img/structure/B2498605.png)
1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound mentioned is a complex molecule that has likely been explored in the context of bioorganic and medicinal chemistry due to its structural complexity and potential biological activity. Its synthesis and properties can be indicative of its applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors and through a series of reactions, leading to the final product. These processes can include condensation reactions, cyclization, and functional group transformations (Zhuravel et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using spectroscopic methods, including NMR and IR spectroscopy, as well as X-ray crystallography. These techniques help elucidate the arrangement of atoms within the molecule and confirm the identity of the synthesized compound (Mohamed, 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound can include nucleophilic substitutions, electrophilic additions, and other transformations typical for pyrimidine and pyridine derivatives. These reactions can significantly affect the molecule's chemical properties and biological activities (Wagner et al., 1993).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, are crucial for understanding the compound's behavior in different environments. These properties can be influenced by the molecule's structure and functional groups (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and potential for forming derivatives, are determined by the compound's functional groups and molecular structure. These properties are essential for predicting the compound's interactions in biological systems or in chemical syntheses (Yavari et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Development
A study by Kumar and Mashelker (2007) outlines the synthesis of heterocyclic compounds containing a pyranopyridine moiety, similar to the chemical structure . These compounds demonstrate potential for better hypertensive activity (N. Kumar & Uday C. Mashelker, 2007).
Molecular Modification for Enhanced Properties
Ukrainets et al. (2015) researched the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to optimize their biological properties. This research highlights the significance of molecular modifications in enhancing the properties of similar compounds (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, & S. Taran, 2015).
Synthesis of Novel Derivatives
Bakhite, Al‐Sehemi, and Yamada (2005) investigated the synthesis of novel pyridothienopyrimidines, which are structurally related to the compound . These derivatives serve as good synthons for related fused polyheterocyclic systems (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Potential in Antimicrobial Activity
Zhuravel et al. (2005) synthesized similar compounds with potential antimicrobial activity. Their research found that most of the synthesized compounds showed significant activity against bacterial or fungal strains, displaying efficacy comparable or better than standard drugs (I. O. Zhuravel, S. Kovalenko, A. Ivachtchenko, K. Balakin, & V. V. Kazmirchuk, 2005).
Conformational Features and Structural Modifications
Nagarajaiah and Begum (2014) studied the structural modifications in thiazolopyrimidines and their impact on supramolecular aggregation. Understanding these conformational features and modifications can be essential in developing new compounds with specific properties (H. Nagarajaiah & N. Begum, 2014).
Synthesis and Biological Evaluation
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents. This research provides insights into the potential therapeutic applications of compounds structurally related to the queried compound (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).
Eigenschaften
IUPAC Name |
7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-15-4-3-7-29-20(15)27-21-18(23(29)32)12-17(19(24)28(21)8-10-33-11-9-30)22(31)26-14-16-5-2-6-25-13-16/h2-7,12-13,24,30H,8-11,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPURTOKNQMJHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)
![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)
![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2498531.png)
![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)
![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)
![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)

![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)
![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)

